molecular formula C21H19ClN4O B2907026 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890634-16-9

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2907026
CAS No.: 890634-16-9
M. Wt: 378.86
InChI Key: YRCTWBVZPUCIQL-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chlorophenyl and methoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chlorobenzaldehyde and 3-methoxyaniline, the intermediate compounds undergo cyclization with 2,5-dimethylpyrazole to form the desired pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorophenyl and methoxyphenyl groups can participate in substitution reactions, where other functional groups replace the chlorine or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: It may be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
  • 3-(2-bromophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
  • 3-(2-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom in the 2-position of the phenyl ring may enhance its binding affinity to certain molecular targets compared to its bromine or fluorine analogs. Additionally, the methoxy group in the 3-position of the phenyl ring can affect the compound’s solubility and overall pharmacokinetic properties.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-13-11-19(24-15-7-6-8-16(12-15)27-3)26-21(23-13)20(14(2)25-26)17-9-4-5-10-18(17)22/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCTWBVZPUCIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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